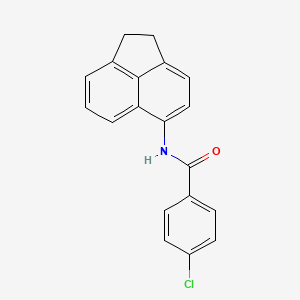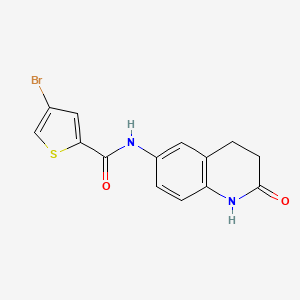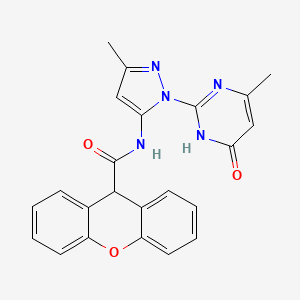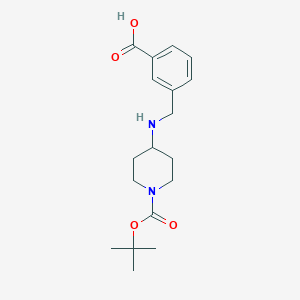![molecular formula C12H15N B2455943 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] CAS No. 7131-05-7](/img/structure/B2455943.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1',2'-Dihydrospiro[cyclopentane-1,3'-indole] is a bicyclic heterocycle that has gained significant attention in recent years due to its unique structure and potential applications in various fields of science. This molecule is also known as spiroindoline and has a spirocyclic framework that consists of a cyclopentane ring fused to an indoline ring. The compound has a molecular formula of C12H13N and a molecular weight of 171.24 g/mol.
Mechanism of Action
The mechanism of action of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] is not fully understood. However, studies have suggested that spiroindoline derivatives interact with specific cellular targets, such as enzymes and receptors, leading to the modulation of various cellular pathways. For example, some spiroindoline derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] depend on the specific derivative and the cellular target it interacts with. For example, some spiroindoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, while others have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] in lab experiments is its unique structure, which allows for the development of spiroindoline derivatives with diverse biological activities. Additionally, the synthesis of spiroindoline derivatives is relatively straightforward and can be achieved using simple and cost-effective methods. However, one of the limitations of using spiroindoline derivatives in lab experiments is their potential toxicity, which can vary depending on the specific derivative and the dose used.
Future Directions
There are several future directions for the research and development of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]. One direction is the synthesis and evaluation of novel spiroindoline derivatives with enhanced biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of spiroindoline derivatives, which can provide insights into their potential clinical applications. Additionally, the development of spiroindoline-based imaging agents and probes for diagnostic purposes is another potential direction for future research.
Synthesis Methods
The synthesis of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] can be achieved through several methods. One of the most common methods is the one-pot three-component reaction between an aldehyde, an amine, and an enamine. This reaction is carried out under basic conditions and yields the spiroindoline product with good yields and high purity.
Scientific Research Applications
The unique spirocyclic structure of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] has made it a promising molecule for various scientific research applications. One of the most significant applications of spiroindoline is in the field of medicinal chemistry. Several studies have shown that spiroindoline derivatives exhibit potent biological activities, such as anti-cancer, anti-inflammatory, and antiviral properties.
properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-6-11-10(5-1)12(9-13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQWJCUKMFETQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',2'-Dihydrospiro[cyclopentane-1,3'-indole] | |
CAS RN |
7131-05-7 |
Source


|
| Record name | 1',2'-dihydrospiro[cyclopentane-1,3'-indole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2455861.png)
![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2455863.png)





![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)
![4-Oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B2455875.png)
![3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2455877.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2455881.png)
![3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2455883.png)